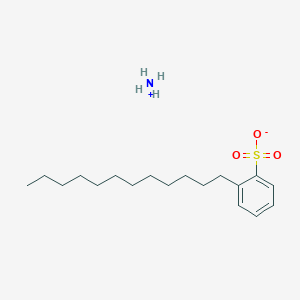

azanium;2-dodecylbenzenesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, ammonium salt (1:1) typically involves the sulfonation of dodecylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient sulfonation. The resulting dodecylbenzenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: In industrial settings, the sulfonation process is often conducted using a continuous reactor to achieve high efficiency and yield. The sulfonated product is then neutralized with ammonium hydroxide in a controlled environment to produce the final ammonium salt. This method ensures consistent quality and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: azanium;2-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Applications De Recherche Scientifique

Chemistry: azanium;2-dodecylbenzenesulfonate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds .

Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids, facilitating the study of membrane proteins and other biomolecules .

Medicine: The compound is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of hydrophobic drugs .

Industry: In industrial applications, it is used in detergents, cleaners, and emulsifiers due to its excellent surfactant properties. It is also used in the formulation of personal care products, such as shampoos and body washes .

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, dodecyl-, ammonium salt (1:1) primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier, detergent, and dispersing agent .

Comparaison Avec Des Composés Similaires

Sodium dodecylbenzenesulfonate: Similar surfactant properties but different cation.

Potassium dodecylbenzenesulfonate: Similar to the sodium salt but with potassium as the cation.

Decylbenzenesulfonate salts: Shorter alkyl chain length compared to dodecylbenzenesulfonate.

Uniqueness: azanium;2-dodecylbenzenesulfonate is unique due to its specific cation (ammonium) and the length of its alkyl chain (dodecyl). These characteristics contribute to its specific solubility, emulsifying, and surfactant properties, making it suitable for a wide range of applications .

Activité Biologique

Azanium;2-dodecylbenzenesulfonate, commonly referred to as ammonium dodecylbenzenesulfonate, is a surfactant with significant biological activity. This compound is utilized in various fields, including biochemistry, pharmaceuticals, and industrial applications. Its unique properties enable it to interact with biological membranes and proteins, making it a valuable tool in both research and practical applications.

Overview of Biological Activity

Mechanism of Action

this compound functions primarily as a surfactant, reducing interfacial tension between different phases in a solution. This property allows it to solubilize proteins and lipids effectively, facilitating studies of membrane proteins and other biomolecules. The compound's action does not target specific biochemical pathways but rather alters the physical properties of the system it interacts with.

Biochemical Pathways

The compound's surfactant nature affects membrane integrity and protein conformation. It can denature proteins by disrupting hydrophobic interactions, leading to altered biological functions. Additionally, it may influence cell permeability, allowing for enhanced uptake of therapeutic agents in pharmaceutical formulations .

Applications in Biological Research

-

Protein Solubilization :

This compound is frequently used to solubilize membrane proteins for structural and functional studies. Its ability to maintain protein stability while disrupting lipid bilayers makes it invaluable in proteomics. -

Drug Delivery Systems :

The compound serves as an emulsifying agent in pharmaceutical formulations, improving the bioavailability of hydrophobic drugs. By enhancing solubility and stability, it allows for more effective delivery of therapeutic agents . -

Antimicrobial Activity :

Research indicates that this surfactant exhibits antimicrobial properties by disrupting microbial membranes, which can lead to cell lysis. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent in cleaning products and sanitizers .

Case Study 1: Protein Denaturation

A study investigated the effects of this compound on the denaturation of bovine serum albumin (BSA). Results indicated that increasing concentrations of the surfactant led to significant changes in BSA's secondary structure, as assessed by circular dichroism spectroscopy. This demonstrates the compound's ability to alter protein conformation effectively.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various surfactants' antimicrobial activities, this compound was found to be particularly effective against Escherichia coli and Staphylococcus aureus. The study highlighted its mechanism involving membrane disruption, leading to increased permeability and eventual cell death .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Protein solubilization, antimicrobial | Drug delivery, cleaning products |

| Sodium Dodecylbenzenesulfonate | Antimicrobial, protein denaturation | Laboratory reagents, detergents |

| Potassium Dodecylbenzenesulfonate | Similar surfactant properties | Industrial cleaning agents |

Propriétés

IUPAC Name |

azanium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1331-61-9 | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?

A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.

Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?

A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.